molecular formula C15H12O5S B5149933 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate

Cat. No.: B5149933
M. Wt: 304.3 g/mol
InChI Key: NULCAXNBMVSXAG-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate is a synthetic organic compound with a complex structure. It belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c1-9-13(20-21(2,17)18)8-7-11-10-5-3-4-6-12(10)15(16)19-14(9)11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULCAXNBMVSXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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